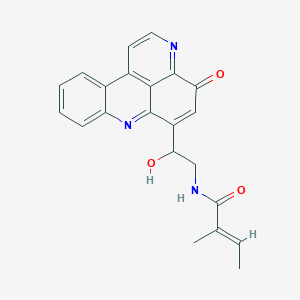
cystodytin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cystodytin E is an alkaloid that is an enamide obtained by the formal condensation of tiglic acid with 6-(2-amino-1-hydroxyethyl)-4H-pyrido[2,3,4-kl]acridin-4-one. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells It has a role as a metabolite and an antineoplastic agent. It is an alkaloid, an enamide, an enone, an organic heterotetracyclic compound, a secondary alcohol and a secondary carboxamide. It derives from a tiglic acid.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Cystodytin E exhibits several noteworthy biological activities:
- Antitumor Activity : Research indicates that this compound has significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer and melanoma. In vitro studies have demonstrated moderate cytotoxicity with IC50 values in the micromolar range .
- DNA Binding Affinity : this compound and its analogues have been evaluated for their ability to bind DNA. While it shows lower affinity compared to some other alkaloids, it remains effective in inhibiting tumor cell growth, suggesting a mechanism that may involve DNA interaction .
- Mechanisms of Action : The antitumor effects of this compound may be linked to its ability to induce apoptosis in cancer cells. Studies have indicated that it can disrupt cellular processes critical for cancer cell survival .
Antitumor Evaluation
In a study evaluating the antitumor effects of cystodytin analogues, this compound was tested against several cancer cell lines. The results revealed that while it had lower DNA binding affinity compared to other compounds, it still exhibited significant growth inhibition against melanoma and lung cancer cells. The study highlighted the importance of structural modifications at specific sites on the molecule that could enhance its potency .
Synthesis and Structural Analysis
A comprehensive synthesis of this compound was reported, showcasing methods for producing this compound from marine sources. The study utilized a combination of chemical synthesis techniques and spectroscopic analysis to confirm the structure and purity of the synthesized compound . This work is crucial for further pharmacological studies and potential therapeutic applications.
Comparative Data Table
The following table summarizes key findings regarding the biological activities of this compound compared to other pyridoacridine alkaloids:
| Compound | IC50 (µM) | DNA Binding Affinity | Cancer Cell Lines Targeted |
|---|---|---|---|
| This compound | 0.4 - 1.6 | Moderate | Non-small cell lung cancer, melanoma |
| Styelsamine D | 1.6 | High | Ovarian cancer, CNS tumors |
| Cystodytin J | >10 | Low | Limited efficacy against tested lines |
Analyse Chemischer Reaktionen
Table 1: Key Synthetic Reactions for Cystodytin Analogs
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidative cyclization | MnO₂, CH₂Cl₂, rt | 65–78 | |
| Enantioselective Henry reaction | Cu(OTf)₂, chiral ligand, CHCl₃ | 82–90 | |
| Ag₂O-mediated oxidation | MeOH, NaHCO₃, 2 min | 52–79 |
Characteristic Alkaloid Reactions
As a pyridoacridine alkaloid, cystodytin E undergoes reactions typical of its class:
Biologically Relevant Interactions
This compound’s cytotoxicity is linked to its interactions with biological macromolecules:
-
DNA Intercalation : The planar pyridoacridine core intercalates DNA, disrupting replication and inducing apoptosis in cancer cells .
-
Enzyme Inhibition : Structural analogs inhibit topoisomerase II and protein kinases, suggesting similar targets for this compound .
Table 2: Biological Activity Data
| Property | Value | Reference |
|---|---|---|
| Cytotoxicity (KB cells) | IC₅₀ = 0.8–1.2 μM | |
| DNA binding affinity | Kₐ = 10⁵–10⁶ M⁻¹ | |
| Stability in aqueous solution | t₁/₂ = 5–15 min (dehydroascorbate) |
Reaction Mechanistic Insights
-
Iminoquinone Formation : Oxidation of the aminophenol moiety in related compounds (e.g., styelsamines) generates iminoquinones via a two-electron transfer mechanism, detectable by NMR downfield shifts (Δδ = 0.3–0.7 ppm for H-10) .
-
Stereochemical Control : Copper(II)-catalyzed Henry reactions achieve >90% enantiomeric excess (ee) for cystodytin side chains, critical for bioactivity .
Degradation and Stability
While direct studies on this compound are sparse, analog data suggest:
Eigenschaften
Molekularformel |
C22H19N3O3 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(E)-N-[2-hydroxy-2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]-2-methylbut-2-enamide |
InChI |
InChI=1S/C22H19N3O3/c1-3-12(2)22(28)24-11-18(27)15-10-17(26)21-19-14(8-9-23-21)13-6-4-5-7-16(13)25-20(15)19/h3-10,18,27H,11H2,1-2H3,(H,24,28)/b12-3+ |
InChI-Schlüssel |
KRUWAHKXRDZFIJ-KGVSQERTSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)O |
Kanonische SMILES |
CC=C(C)C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















